2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride
Overview
Description
2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H2Cl2FNO4S and its molecular weight is 274.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Intermediate for Pesticides
2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is primarily used in the synthesis of key intermediates for the production of pesticides. One such example is its role in preparing methyl 5-amino-2-chloro-4-fluorophenylthioacetate, which is a critical component in the manufacture of herbicidal products like j7uthiacet-methyl (Xiao-hua Du et al., 2005).
Synthetic Utility in Chemical Transformations
This compound has been identified as a valuable agent in various chemical transformations. It facilitates the creation of diverse privileged scaffolds through unusual rearrangements when used as a key intermediate in solid-phase synthesis (Veronika Fülöpová & M. Soural, 2015).
Role in the Synthesis of Complex Organic Compounds
This compound is instrumental in the synthesis of complex organic compounds. For example, it has been used in the preparation of substituted nitrogenous heterocycles, which have significant importance in current drug discovery (Soňa Křupková et al., 2013).
Applications in Photocatalysis
The compound shows potential in photocatalytic processes. It serves as a source of fluorinated radicals in photochemical conditions using Cu mediation, leading to the addition of fluoroalkyl groups to unsaturated carbonyl compounds (Xiaojun Tang & W. R. Dolbier, 2015).
Green Synthesis Approach
A novel green synthesis method for 3-Nitrobenzenesulfonyl chloride, a compound similar in structure and function to this compound, has been developed. This method significantly reduces the production of acidic waste gas and waste water, showcasing the potential for environmentally friendly approaches in synthesizing these types of chemicals (Chen Zhong-xiu, 2009).
Mechanism of Action
Target of Action
Similar compounds such as p-fluorobenzenesulfonyl chloride are known to modify the protein side chains of tyrosine, lysine, and histidine and the alpha-nh2 group .
Mode of Action
Based on its structural similarity to other benzenesulfonyl chlorides, it may interact with its targets through a nucleophilic substitution reaction .
Pharmacokinetics
The compound’s molecular weight of 229056 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Properties
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO4S/c7-3-1-4(9)5(10(11)12)2-6(3)15(8,13)14/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYXMCLSCRSLQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470184 | |
Record name | 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125607-05-8 | |
Record name | 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.